An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methyl-6H-pyrrolo[1,2-c]triazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methyl-6H-pyrrolo[1,2-c]triazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methyl-6H-pyrrolo[1,2-c][1][2][3]triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 4-Methyl-6H-pyrrolo[1,2-c][1][2][3]triazole. As a fused bicyclic system incorporating both pyrrole and 1,2,3-triazole moieties, its structural elucidation via NMR spectroscopy is paramount for unambiguous characterization, essential in the fields of medicinal chemistry and materials science. This document delineates the theoretical basis for the predicted chemical shifts, drawing upon established principles of NMR spectroscopy and data from analogous heterocyclic systems. Furthermore, it outlines a robust experimental protocol for the acquisition of high-quality NMR data and presents the predicted spectral data in a clear, tabular format.
Introduction: The Structural Significance of Fused Pyrrolo-triazoles
The fusion of pyrrole and triazole rings creates a unique chemical scaffold with significant potential in drug discovery and materials science. The pyrrolo[1,2-c][1][2][3]triazole core, in particular, represents a class of azapentalenes, which are of considerable interest due to their electronic properties and biological activity. The specific substitution pattern of 4-Methyl-6H-pyrrolo[1,2-c][1][2][3]triazole is expected to modulate these properties, making a thorough understanding of its structure crucial.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution.[1][3] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides a detailed fingerprint of the molecular architecture, including connectivity and stereochemistry. This guide will serve as a foundational reference for researchers working with this and related compounds.
Predicted ¹H NMR Spectrum of 4-Methyl-6H-pyrrolo[1,2-c][1][2][3]triazole
The predicted ¹H NMR spectrum is based on the analysis of the electronic environment of each proton in the molecule. The electron-withdrawing nature of the triazole ring and the electron-donating character of the pyrrole ring, along with the influence of the methyl group, will govern the chemical shifts.
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Triazole Proton (H-1): The proton on the 1,2,3-triazole ring is expected to be the most deshielded aromatic proton due to the adjacent nitrogen atoms. Its chemical shift is predicted to be in the downfield region, characteristic of triazole C-H protons.[3]
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Pyrrole Protons (H-3, H-5): The protons on the pyrrole moiety will exhibit chemical shifts typical for this heterocyclic ring. The proton at the 3-position is anticipated to be slightly downfield compared to the proton at the 5-position due to its proximity to the triazole ring.
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Methylene Protons (H-6): The two protons of the methylene group at the 6-position are diastereotopic and are expected to appear as a singlet, or potentially as two distinct signals depending on the solvent and temperature, in the aliphatic region of the spectrum.
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Methyl Protons (H-7): The protons of the methyl group at the 4-position will appear as a singlet in the upfield region, characteristic of methyl groups attached to an aromatic system.
Predicted ¹³C NMR Spectrum of 4-Methyl-6H-pyrrolo[1,2-c][1][2][3]triazole
The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.
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Triazole Carbons (C-1, C-8a): The carbon atoms of the 1,2,3-triazole ring are expected to resonate in the downfield region, typically between δ 140-170 ppm.[3] The bridgehead carbon (C-8a) will likely have a distinct chemical shift compared to the C-1 carbon.
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Pyrrole Carbons (C-3, C-4, C-5): The carbon atoms of the pyrrole ring will appear in the aromatic region. The carbon bearing the methyl group (C-4) will be shifted downfield due to the substituent effect. The C-3 and C-5 carbons will have chemical shifts characteristic of pyrrole rings.
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Methylene Carbon (C-6): The carbon of the methylene group will resonate in the aliphatic region of the spectrum.
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Methyl Carbon (C-7): The methyl carbon will appear at a characteristic upfield chemical shift.
Tabulated Summary of Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 4-Methyl-6H-pyrrolo[1,2-c][1][2][3]triazole. These values are estimates based on analogous structures and general NMR principles and should be confirmed by experimental data.
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| 1 | CH | 7.5 - 8.5 | 125 - 135 | s |
| 3 | CH | 6.5 - 7.5 | 110 - 120 | d |
| 4 | C | - | 130 - 140 | - |
| 5 | CH | 6.0 - 7.0 | 105 - 115 | d |
| 6 | CH₂ | 4.5 - 5.5 | 50 - 60 | s |
| 7 | CH₃ | 2.0 - 2.5 | 10 - 15 | s |
| 8a | C | - | 140 - 150 | - |
Chemical shifts are referenced to TMS (δ = 0.00 ppm). The solvent used can influence the exact chemical shifts.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 4-Methyl-6H-pyrrolo[1,2-c][1][2][3]triazole, the following experimental protocol is recommended.
5.1. Sample Preparation
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Compound Purity: Ensure the compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can affect the chemical shifts.[4]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
5.2. NMR Instrument Parameters
The following are general guidelines for a 400 MHz NMR spectrometer. Parameters should be optimized for the specific instrument and sample.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
5.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons.
Structural Elucidation Workflow
For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap or complex coupling patterns, two-dimensional (2D) NMR experiments are highly recommended.[2][5][6]
Caption: Workflow for unambiguous structural elucidation using 1D and 2D NMR techniques.
-
COSY (Correlation Spectroscopy): Reveals scalar couplings between protons, helping to identify adjacent protons in the pyrrole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.[7]
Molecular Structure and Atom Numbering
The following diagram illustrates the structure of 4-Methyl-6H-pyrrolo[1,2-c][1][2][3]triazole with the IUPAC numbering used for NMR signal assignment.
Caption: Structure and IUPAC numbering of 4-Methyl-6H-pyrrolo[1,2-c][1][2][3]triazole.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-Methyl-6H-pyrrolo[1,2-c][1][2][3]triazole, grounded in established spectroscopic principles and data from related heterocyclic systems. The provided experimental protocols and data interpretation strategies offer a robust framework for the accurate structural characterization of this and similar novel compounds. The use of advanced 2D NMR techniques will be indispensable for the definitive assignment of all resonances and the complete elucidation of the molecular structure, which is a critical step in the advancement of research and development in medicinal chemistry and materials science.
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Albini, A., et al. (n.d.). Synthesis of 6H-pyrrolo[1,2-c][1][2][3]triazoles and 5H-pyrrolo[1,2-d]tetrazoles: alkylation and acylation of the monoanions. Journal of Organic Chemistry.
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Li, Y., et al. (n.d.). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][5]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry.
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